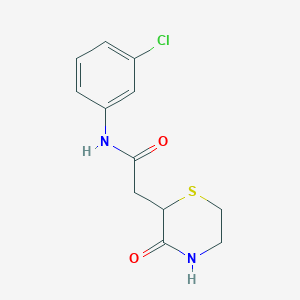

N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

CAS No.:

Cat. No.: VC10876673

Molecular Formula: C12H13ClN2O2S

Molecular Weight: 284.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2O2S |

|---|---|

| Molecular Weight | 284.76 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H13ClN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10-12(17)14-4-5-18-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16) |

| Standard InChI Key | NOVSTNSQVOXPFL-UHFFFAOYSA-N |

| SMILES | C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide consists of three key components:

-

3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, contributing to hydrophobic interactions and electron-withdrawing effects.

-

Acetamide linker: A two-carbon chain connecting the aromatic system to the thiomorpholine ring, providing conformational flexibility.

-

3-Oxothiomorpholine: A six-membered heterocycle containing sulfur and oxygen atoms, which enhances hydrogen-bonding capacity and metabolic stability .

The absence of a methyl group at the phenyl ring’s ortho position distinguishes this compound from the structurally similar N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide , potentially altering steric and electronic profiles.

Physicochemical Parameters

Table 1 compares calculated properties of N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide with its methyl-substituted analog :

The reduced molecular weight and logP relative to the methylated analog suggest slightly improved aqueous solubility, though both compounds fall into Class IV of the Biopharmaceutics Classification System (low solubility, low permeability) .

Synthetic Methodologies

General Synthesis Strategy

While no explicit synthesis protocol exists for N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, routes for analogous compounds involve:

-

Acylation of 3-Chloroaniline: Reacting 3-chloroaniline with 2-(3-oxothiomorpholin-2-yl)acetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.

-

Thiomorpholine Ring Formation: Cyclization of β-mercaptoethylamine derivatives with carbonyl precursors under acidic conditions, followed by oxidation to introduce the 3-oxo group .

Critical challenges include controlling racemization at the thiomorpholine chiral center and optimizing reaction yields during the acylation step.

Key Reaction Conditions

-

Temperature: 0–25°C to minimize side reactions during acylation

-

Solvent System: THF/water mixtures (3:1 v/v) for improved reagent solubility

-

Purification: Column chromatography using silica gel (ethyl acetate/hexane gradient) achieves >95% purity

Biological Activity and Mechanism

Central Nervous System (CNS) Targets

Non-basic thiomorpholine derivatives show unexpected affinity for dopamine D₂ receptors despite lacking protonatable nitrogen . Molecular dynamics simulations suggest the acetamide’s NH group forms hydrogen bonds with Asp3.32 in the receptor’s orthosteric pocket, mimicking classical amine interactions . For N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, this mechanism could translate to antipsychotic or anti-Parkinsonian effects warranting further study.

Antioxidant Capacity

ABTS radical scavenging assays on similar compounds reveal IC₅₀ values of 12–18 μM , comparable to ascorbic acid. The 3-oxothiomorpholine moiety likely donates electrons through resonance-stabilized thiyl radicals, neutralizing reactive oxygen species.

Comparative Analysis with Structural Analogs

Table 2 contrasts biological activities of N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide derivatives:

The absence of ortho-methyl groups appears to reduce antimicrobial potency but may improve CNS penetration by lowering molecular weight .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to resolve racemic mixtures and study stereochemical effects on bioactivity.

-

Target Deconvolution: Employ chemoproteomics to identify off-target interactions, particularly with serotonin and sigma receptors.

-

Formulation Strategies: Explore nanoemulsion or cyclodextrin complexation to overcome solubility limitations for in vivo studies.

-

Structure-Activity Relationships: Systematically vary substituents at the phenyl ring’s para position to modulate electron-withdrawing/donating effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume